

Spectroscopic Validation of 2-Cyclopentylazepane Hydrochloride Salt Formation

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Compound of Interest

Compound Name:	2-Cyclopentylazepane hydrochloride
CAS No.:	1177362-74-1
Cat. No.:	B121511

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Executive Summary

In the development of azepane-based pharmacophores, particularly those targeting voltage-gated sodium channels (e.g., Nav1.7 inhibitors), the isolation of the intermediate 2-Cyclopentylazepane is a critical control point. While the free base offers synthetic versatility, it suffers from oxidative instability and poor aqueous solubility, complicating formulation and bioavailability.

This guide objectively compares the **2-Cyclopentylazepane Hydrochloride** (HCl) salt against its free base and alternative salt forms (e.g., Tartrate). It provides a rigorous spectroscopic validation framework, establishing the HCl salt as the superior candidate for solid-state stability and providing the specific spectral markers required to confirm successful protonation.

Comparative Landscape: Why HCl?

The selection of the hydrochloride salt over the free base or weak organic acid salts (fumarate/tartrate) is driven by the specific basicity of the secondary azepane amine ().

Table 1: Physicochemical Comparison of Forms

Feature	Free Base (2-Cyclopentylazepane)	HCl Salt (Target Product)	Tartrate/Fumarate (Alternatives)
Physical State	Viscous Oil / Low-melting Solid	Crystalline Solid	Crystalline / Amorphous Mix
Hygroscopicity	Low, but prone to oiling out	Moderate (manageable)	High (often deliquescent)
Oxidative Stability	Poor (N-oxide formation)	Excellent (Lone pair sequestered)	Good
Water Solubility	(Hydrophobic)		
Atom Economy	100%	High (Cl is light)	Lower (Counter-ion is heavy)

Expert Insight: The HCl salt is preferred because the small chloride counter-ion allows for tighter crystal lattice packing compared to bulky organic counter-ions like tartrate. This results in a higher melting point and superior exclusion of moisture, critical for this hygroscopic secondary amine class.

Synthetic Pathway & Protocol

To validate the salt, one must first control the protonation stoichiometry. The following protocol ensures a mono-hydrochloride salt without excess acid entrapment.

Protocol: Controlled Salt Formation

- Dissolution: Dissolve 10.0 g of 2-Cyclopentylazepane (Free Base) in 50 mL of anhydrous Diethyl Ether (

) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for industrial scaling due to higher flash point.

- Filtration: Filter the solution through a 0.45

PTFE membrane to remove particulate impurities.

- Acid Addition: Cool to 0°C. Dropwise add 1.05 equivalents of 2M HCl in

(or 4M HCl in Dioxane) under

atmosphere.

- Critical Control: Do not use aqueous HCl; water will trap in the lattice, forming a sticky gum rather than a precipitate.

- Isolation: A white precipitate forms immediately. Stir for 30 minutes.

- Purification: Filter under Argon. Wash cake

with cold

. Dry under high vacuum (0.1 mbar) at 40°C for 12 hours.

Spectroscopic Validation Framework

Validation relies on proving three molecular changes:

- Protonation: The nitrogen lone pair is bound (NMR/IR).
- Stoichiometry: 1:1 ratio of Amine:Cl (Elemental Analysis/Titration).
- Lattice Formation: Transformation from amorphous oil to crystalline solid (PXRD).

A. FT-IR Spectroscopy: The "Ammonium Envelope"

The most immediate confirmation of salt formation is the disappearance of the Bohlmann bands (C-H stretches adjacent to lone pairs) and the appearance of the ammonium band.

- Free Base: Sharp weak band at

(N-H stretch).

- HCl Salt: Broad, intense "Ammonium Envelope" spanning

. This is due to strong hydrogen bonding between the

and the

ion.

- Fingerprint Region: New deformation bands appear at

(

scissoring).

B. NMR Spectroscopy: Structural Proof

Protonation causes a significant downfield shift (deshielding) of the protons on the azepane ring adjacent to the nitrogen (

-protons) due to the inductive effect of the positive charge.

Table 2: Diagnostic ¹H NMR Shifts (400 MHz,

)

Proton Position	Free Base (ppm)	HCl Salt (ppm)	Shift ()	Interpretation
N-H	(Broad, often invisible)	(Broad Singlet)		Formation of species. Exchangeable with .
-CH (Ring)	(Multiplet)	(Multiplet)		Inductive deshielding by cationic nitrogen.
Cyclopentyl-H1				Deshielding of the substituent attachment point.

¹³C NMR Validation: The

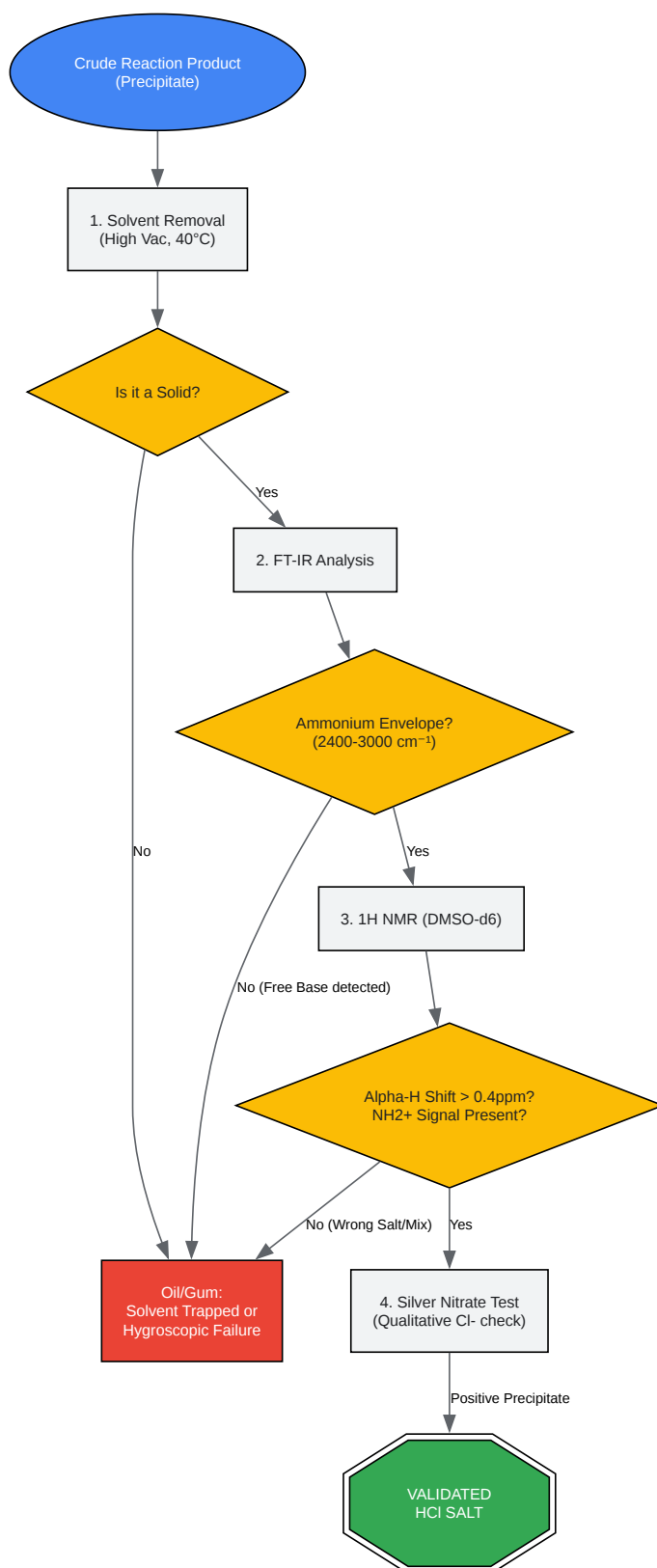
-carbons of the azepane ring (C2/C7) typically shift upfield (shielding) or slightly downfield depending on solvent effects, but the most reliable marker is the regularity of the baseline; free bases often show broadened peaks due to slow nitrogen inversion, whereas the salt locks the conformation, sharpening the signals.

C. Powder X-Ray Diffraction (PXRD)

- Result: The free base is an amorphous oil/gum (halo pattern).
- Requirement: The HCl salt must show sharp, distinct Bragg peaks (e.g.,) indicating a supramolecular ordered lattice.

Visualizing the Validation Workflow

The following diagram outlines the logical decision tree for validating the salt formation, ensuring no false positives (e.g., trapped solvent masquerading as salt).

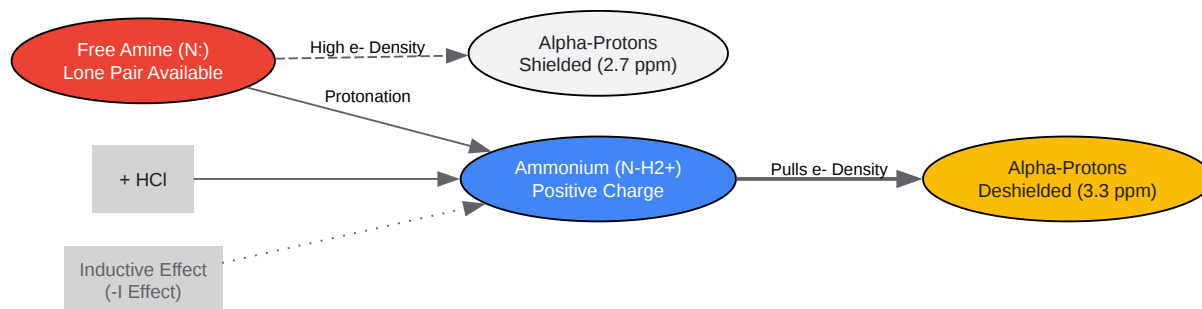


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Caption: Figure 1. Step-by-step decision matrix for confirming the successful conversion of 2-Cyclopentylazepane free base to its Hydrochloride salt.

Mechanistic Logic: The Inductive Shift

To understand the NMR data, one must visualize the electron density changes. The protonation of the nitrogen creates a positive center that pulls electron density away from the adjacent C-H bonds, "deshielding" them from the magnetic field, causing the downfield shift.



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Caption: Figure 2. Mechanistic visualization of the Inductive Effect (-I) causing the diagnostic NMR shift in the azepane ring.

Conclusion

For 2-Cyclopentylazepane, the Hydrochloride salt is the validated standard for isolation. It offers superior oxidative stability compared to the free base and better crystallinity than tartrate alternatives. Validation is achieved only when both the IR Ammonium envelope (

) and the NMR

-proton downfield shift (

) are observed.

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